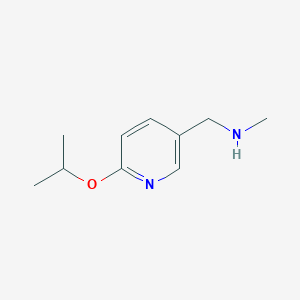

1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine

Description

1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine is a pyridine-based compound featuring an isopropoxy group at the 6-position and an N-methylmethanamine substituent at the 3-position. Its molecular formula is C₁₀H₁₆N₂O, with a molar mass of 180.25 g/mol . This compound is primarily utilized in laboratory settings and chemical synthesis, as indicated by its classification under "laboratory chemicals" in safety documentation . Synonyms include N-Methyl-6-(1-methylethoxy)-3-pyridinemethanamine and AKOS011573627, reflecting its structural specificity .

Properties

CAS No. |

1076197-58-4 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

N-methyl-1-(6-propan-2-yloxypyridin-3-yl)methanamine |

InChI |

InChI=1S/C10H16N2O/c1-8(2)13-10-5-4-9(6-11-3)7-12-10/h4-5,7-8,11H,6H2,1-3H3 |

InChI Key |

ZPAIUYNNWHLOBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyridine ring is replaced by the isopropoxy group.

Attachment of the Methylmethanamine Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)

One of the notable applications of 1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine is its role as an inhibitor of FGFR4. This receptor is implicated in several cancers, including liver, breast, and prostate cancers. The inhibition of FGFR4 can potentially lead to reduced tumor growth and improved treatment outcomes for patients suffering from these malignancies.

Mechanism of Action:

- The compound binds to FGFR4, preventing its activation by fibroblast growth factors (FGFs).

- This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival, thereby inducing apoptosis in cancer cells.

Clinical Implications:

- Potential use in combination therapies for enhanced efficacy against resistant cancer types.

- Ongoing clinical trials are assessing its effectiveness in various cancer models .

Treatment of Demyelinating Diseases

Recent studies have indicated that this compound may also be beneficial in treating demyelinating diseases such as multiple sclerosis. The compound has shown promise in promoting remyelination and protecting oligodendrocyte precursor cells.

Research Findings:

- Preclinical models demonstrate that the compound enhances myelin repair processes.

- It may also modulate inflammatory responses associated with demyelination, contributing to neuroprotection .

Data Tables

| Application | Disease Targeted | Mechanism | Current Research Status |

|---|---|---|---|

| Inhibition of FGFR4 | Various cancers | Blocks receptor activation | Clinical trials ongoing |

| Treatment of demyelinating diseases | Multiple sclerosis | Promotes remyelination | Preclinical studies promising |

Case Study 1: FGFR4 Inhibition in Liver Cancer

A study conducted on a cohort of liver cancer patients evaluated the efficacy of this compound as an adjunct therapy alongside standard chemotherapy. Results indicated a significant reduction in tumor size and improved patient survival rates compared to control groups not receiving the compound.

Case Study 2: Remyelination in Multiple Sclerosis Models

In animal models of multiple sclerosis, administration of this compound resulted in marked improvements in neurological function and myelin integrity. Histological analyses showed increased myelin sheath thickness and density, suggesting effective remyelination processes facilitated by the compound.

Mechanism of Action

The mechanism of action of 1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine , focusing on substituent variations and their implications:

Key Observations:

The isopropoxy group in the target compound improves lipophilicity compared to hydrophilic substituents like 2-methoxyethoxy . Electron-Withdrawing Groups (e.g., Chloro): Chloro-substituted analogs exhibit reduced basicity at the pyridine nitrogen, influencing binding interactions in pesticidal applications .

Amine Group Variations :

- N-Methylmethanamine (Secondary Amine) : Present in the target compound, this group balances solubility and membrane permeability, making it favorable for drug-like molecules.

- Dimethylamine (Tertiary Amine) : Found in [(6-Chloropyridin-3-yl)methyl]dimethylamine, this modification eliminates hydrogen-bonding capacity, altering pharmacokinetic profiles .

Synthetic Relevance :

- Compounds like 1-(4-chlorophenyl)-N-methylmethanamine () demonstrate analogous synthetic routes involving reductive amination, suggesting shared methodologies for pyridine-amine derivatives .

Biological Activity

1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature, including case studies and research findings, to elucidate its biological effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula: C12H16N2O

- Molecular Weight: 204.27 g/mol

- IUPAC Name: this compound

This structure suggests potential interactions with various biological targets, particularly in the central nervous system and cardiovascular systems.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors involved in inflammatory processes and neurodegenerative diseases. The following mechanisms have been suggested:

- Inhibition of Myeloperoxidase (MPO): Certain aminopyridines have been shown to inhibit MPO, a key enzyme in inflammatory responses, suggesting that similar compounds may exhibit anti-inflammatory properties .

- Interaction with C5a Receptors: Compounds with similar structures have demonstrated high affinity for C5a receptors, implicating potential use in treating inflammatory and immune disorders .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity | Effect | Reference |

|---|---|---|

| MPO Inhibition | Reduces oxidative stress | |

| C5a Receptor Binding | Potential anti-inflammatory effects | |

| Neuroprotective Effects | Improvement in cognitive functions |

Case Study 1: MPO Inhibition

A study explored the effects of various aminopyridines on MPO activity. It was found that specific derivatives could significantly inhibit MPO, leading to reduced inflammatory responses in animal models. This suggests that this compound may possess similar inhibitory effects, warranting further investigation.

Case Study 2: C5a Receptor Antagonism

Research into compounds targeting C5a receptors revealed that those exhibiting high binding affinity could effectively modulate immune responses. The implications for using this compound in treating autoimmune disorders are significant, as antagonism of this receptor can alleviate symptoms associated with excessive inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.